Hydrogen Bond Donor/Acceptor Topology Differentiates Amine, Alcohol, and Nitrile Analogs
The target compound possesses one hydrogen bond donor (HBD; primary amine) and two hydrogen bond acceptors (HBA; amide carbonyl and piperidine nitrogen). The 4-hydroxy analog, 2-Cyclopropyl-1-(4-hydroxy-piperidin-1-yl)-ethanone, also has one HBD but three HBA due to the hydroxyl oxygen. The 4-carbonitrile analog, 1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile, has zero HBD. This difference in HBD count is critical: the absence of a donor in the nitrile analog eliminates the capacity for key directional interactions with biological targets that require a hydrogen bond donor at this position [1].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 |
| Comparator Or Baseline | 2-Cyclopropyl-1-(4-hydroxy-piperidin-1-yl)-ethanone: 1; 1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile: 0 |
| Quantified Difference | Target is unique in providing one HBD from a primary amine, absent in the nitrile comparator. |
| Conditions | Computed properties (PubChem Cactvs 3.4.8.18) |
Why This Matters
For procurement in fragment-based screening, the presence and type of hydrogen bond donor dictates library design and hit expansion strategies.
- [1] PubChem Compound Summaries: CID 61561514 (target), CID 53400734 (hydroxy analog), CID 1342582-00-6 (nitrile analog). National Center for Biotechnology Information (2026). View Source
